Cas no 1019594-39-8 ((4-Methanesulfonyl-phenyl)-ethyl-amine)

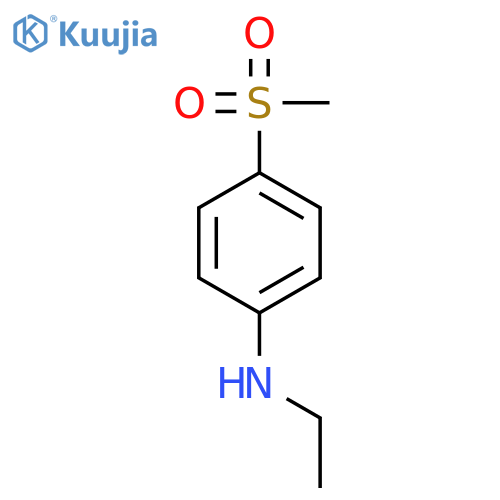

1019594-39-8 structure

商品名:(4-Methanesulfonyl-phenyl)-ethyl-amine

CAS番号:1019594-39-8

MF:C9H13NO2S

メガワット:199.27002120018

MDL:MFCD11143925

CID:2181828

PubChem ID:20270733

(4-Methanesulfonyl-phenyl)-ethyl-amine 化学的及び物理的性質

名前と識別子

-

- (4-Methanesulfonyl-phenyl)-ethyl-amine

- Benzenamine, N-ethyl-4-(methylsulfonyl)-

- N-ethyl-4-methylsulfonylaniline

- MFCD11143925

- N-ethyl-4-(methylsulfonyl)aniline

- N-ethyl-4-methanesulfonylaniline

- SCHEMBL3656414

- AKOS000237041

- DB-257765

- SB30213

- (4-Methanesulfonyl-phenyl)-ethyl-amine, AldrichCPR

- 1019594-39-8

- CS-0339827

-

- MDL: MFCD11143925

- インチ: InChI=1S/C9H13NO2S/c1-3-10-8-4-6-9(7-5-8)13(2,11)12/h4-7,10H,3H2,1-2H3

- InChIKey: JVPDEOZALUGZHG-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 199.0667g/mol

- どういたいしつりょう: 199.0667g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 199.27g/mol

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 54.6Ų

(4-Methanesulfonyl-phenyl)-ethyl-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D967801-5g |

(4-Methanesulfonyl-phenyl)-ethyl-amine |

1019594-39-8 | 95% | 5g |

$1555 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1410497-250mg |

N-ethyl-4-(methylsulfonyl)aniline |

1019594-39-8 | 97% | 250mg |

¥2289 | 2023-04-17 | |

| TRC | M287630-100mg |

(4-Methanesulfonyl-phenyl)-ethyl-amine |

1019594-39-8 | 100mg |

$ 135.00 | 2022-06-04 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0673-1g |

(4-Methanesulfonyl-phenyl)-ethyl-amine |

1019594-39-8 | 97% | 1g |

3375.21CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0673-500mg |

(4-Methanesulfonyl-phenyl)-ethyl-amine |

1019594-39-8 | 97% | 500mg |

¥2177.24 | 2025-02-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0673-250mg |

(4-Methanesulfonyl-phenyl)-ethyl-amine |

1019594-39-8 | 97% | 250mg |

¥1530.19 | 2025-02-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0673-1g |

(4-Methanesulfonyl-phenyl)-ethyl-amine |

1019594-39-8 | 97% | 1g |

¥3480.09 | 2025-02-21 | |

| eNovation Chemicals LLC | D967801-100mg |

(4-Methanesulfonyl-phenyl)-ethyl-amine |

1019594-39-8 | 95% | 100mg |

$170 | 2025-02-22 | |

| eNovation Chemicals LLC | D967801-250mg |

(4-Methanesulfonyl-phenyl)-ethyl-amine |

1019594-39-8 | 95% | 250mg |

$215 | 2025-02-22 | |

| abcr | AB536472-500mg |

(4-Methanesulfonyl-phenyl)-ethyl-amine; . |

1019594-39-8 | 500mg |

€461.60 | 2025-02-16 |

(4-Methanesulfonyl-phenyl)-ethyl-amine 関連文献

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

3. Book reviews

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068

1019594-39-8 ((4-Methanesulfonyl-phenyl)-ethyl-amine) 関連製品

- 3112-85-4(Methyl phenyl sulfone)

- 1228-53-1(3,3'-Sulfonylbis(nitrobenzene))

- 98-30-6(2-amino-4-methylsulfonyl-phenol)

- 80-08-0(Dapsone)

- 127-63-9(Diphenyl Sulfone Standard)

- 121-61-9(p-Sulfamylacetanilide)

- 599-61-1(Bis(3-Aminophenyl) Sulfone)

- 3185-99-7(Methyl p-Tolyl Sulfone)

- 2524-78-9(3-Acetamidothioanisole)

- 877-66-7(4-(Methylsulfonyl)phenylhydrazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1019594-39-8)(4-Methanesulfonyl-phenyl)-ethyl-amine

清らかである:99%

はかる:1g

価格 ($):436.0